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This guide provides a comprehensive comparison of GSK1838705A and crizotinib, with a
focus on the efficacy of GSK1838705A in overcoming acquired resistance to crizotinib in
anaplastic lymphoma kinase (ALK)-positive cancers. The information presented is supported by
experimental data from preclinical studies.

Introduction to Crizotinib and Acquired Resistance

Crizotinib is a first-generation tyrosine kinase inhibitor (TKI) that targets ALK, as well as c-Met
and ROSL1.[1][2] It has demonstrated significant clinical efficacy in patients with ALK-rearranged
non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[3][4][5]
However, the majority of patients eventually develop resistance to crizotinib, typically within one
to two years of treatment.[3][6]

Mechanisms of acquired resistance to crizotinib are diverse and include:

e Secondary mutations in the ALK kinase domain: These mutations, such as the gatekeeper
mutation L1196M and others like G1269A, C1156Y, and G1202R, can interfere with crizotinib
binding.[7][8][9][10][11]

e ALK gene amplification: An increase in the copy number of the ALK fusion gene can lead to
higher levels of the target protein, overwhelming the inhibitory effect of crizotinib.[7][12]
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 Activation of bypass signaling pathways: Cancer cells can activate alternative survival
pathways to circumvent the inhibition of ALK. A key pathway implicated in crizotinib
resistance is the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[3][13]

GSK1838705A: A Dual Inhibitor of ALK and IGF-1R

GSK1838705A is a potent small molecule inhibitor that targets not only ALK but also the IGF-
1R and the insulin receptor (IR).[6][10][13][14] This dual inhibitory activity provides a rational
approach to overcoming crizotinib resistance, particularly when it is driven by the activation of
the IGF-1R bypass pathway.

Comparative Efficacy Data

The following tables summarize the available quantitative data comparing the inhibitory activity
of GSK1838705A and crizotinib.

Table 1: In Vitro Kinase Inhibitory Activity

GSK1838705A IC50

Kinase (nM) Crizotinib Ki (nM) Reference
ALK 0.5 0.7 (Wild-Type) [6][13][14]
ALK (L1196M) Not Available 8.2 [7]

IGF-1R 2.0 Not Applicable [6][13][14]
IR 1.6 Not Applicable [6][13][14]

Table 2: Anti-proliferative Activity in Cancer Cell Lines
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Crizotinib IC50 GSK1838705A

Cell Line Cancer Type Reference
(M) EC50 (nM)

H3122 Sensitive (exact

(Crizotinib- NSCLC value not Not Available [12]

sensitive) provided)

H3122 CR1

(Crizotinib-

resistant, NSCLC >1 Not Available [12]

L1196M

mutation)

Karpas-299

(Crizotinib- ALCL Not Available 24-88 [13]

sensitive)

SR-786

(Crizotinib- ALCL Not Available 24-88 [13]

sensitive)

Karpas299-R Resistant (exact Effective (exact

(Crizotinib- ALCL value not value not [3]

resistant) provided) provided)

SR786-R Resistant (exact Effective (exact

(Crizotinib- ALCL value not value not [3]

resistant) provided) provided)

Note: Direct head-to-head IC50 comparisons of GSK1838705A and crizotinib in the same
panel of crizotinib-resistant cell lines are not readily available in the public domain based on the
conducted searches. The available data indicates GSK1838705A is effective in crizotinib-
resistant models, but precise comparative IC50 values are needed for a complete quantitative
comparison.

Signaling Pathways and Mechanism of Action

GSK1838705A overcomes crizotinib resistance by simultaneously inhibiting both the primary
oncogenic driver (ALK) and a key resistance pathway (IGF-1R).
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Caption: Crizotinib action and mechanisms of resistance.
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Caption: Dual inhibitory mechanism of GSK1838705A.

Experimental Protocols

Detailed methodologies for key experiments are provided below.
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Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) procedures.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK1838705A and
crizotinib in sensitive and resistant cell lines.

Materials:

Crizotinib-sensitive and -resistant cancer cell lines

o Complete cell culture medium

o 96-well cell culture plates

e GSK1838705A and Crizotinib stock solutions (in DMSO)
e Cell Counting Kit-8 (CCK-8)

e Microplate reader

Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of complete
medium.

 Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
o Prepare serial dilutions of GSK1838705A and crizotinib in complete medium.

e Add 10 pL of the diluted compounds to the respective wells. Include a vehicle control
(DMSO) and a blank (medium only).

 Incubate the plate for 72 hours at 37°C.
e Add 10 pL of CCK-8 solution to each well.

 Incubate the plate for 1-4 hours at 37°C.
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» Measure the absorbance at 450 nm using a microplate reader.

» Calculate the cell viability as a percentage of the vehicle control and determine the IC50
values using a four-parameter logistic curve fit.

Seed cells in 96-well plate

:

Incubate for 24h

:

Add serially diluted
GSK1838705A or Crizotinib

i

Incubate for 72h

i
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i
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i
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Click to download full resolution via product page
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Caption: Workflow for the Cell Viability (CCK-8) Assay.

Western Blotting for Phosphorylated Proteins

This protocol is based on standard Western blotting procedures for detecting phosphorylated
proteins.[1][3]

Obijective: To assess the effect of GSK1838705A and crizotinib on the phosphorylation of ALK,
IGF-1R, and downstream signaling proteins.

Materials:

Crizotinib-sensitive and -resistant cancer cell lines

» GSK1838705A and Crizotinib

 Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

e Protein assay kit (e.g., BCA)

o SDS-PAGE gels

e PVDF or nitrocellulose membranes

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (e.g., p-ALK, ALK, p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, ERK, B-actin)
e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Treat cells with GSK1838705A or crizotinib at various concentrations for a specified time.

e Wash cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of the lysates.

Denature protein samples by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room

temperature.
Wash the membrane with TBST.
Add chemiluminescent substrate and capture the signal using an imaging system.

Quantify band intensities and normalize to a loading control (e.g., B-actin).
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Caption: Workflow for Western Blotting.

In Vivo Xenograft Model
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This protocol outlines a general procedure for establishing and evaluating drug efficacy in a
mouse xenograft model.[15][16]

Objective: To assess the in vivo anti-tumor efficacy of GSK1838705A in crizotinib-resistant
tumors.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Crizotinib-resistant cancer cell line

Matrigel (optional)

GSK1838705A and crizotinib formulations for in vivo administration

Calipers
Procedure:

e Subcutaneously inject crizotinib-resistant cells (e.g., 5 x 10”6 cells in PBS, with or without
Matrigel) into the flank of each mouse.

e Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x
width”2)/2).

» When tumors reach a palpable size (e.g., 100-200 mm”3), randomize mice into treatment
groups (e.g., vehicle control, crizotinib, GSK1838705A).

o Administer the drugs to the mice according to the planned dosing schedule and route (e.g.,
oral gavage).

e Monitor tumor volume and body weight regularly throughout the study.

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
Western blotting, immunohistochemistry).

Conclusion
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GSK1838705A demonstrates a promising preclinical profile for overcoming crizotinib
resistance in ALK-positive cancers. Its dual inhibition of ALK and the IGF-1R signaling pathway
provides a mechanistic advantage over single-target ALK inhibitors in tumors that have
developed resistance through the activation of this bypass track. Further clinical investigation is
warranted to validate these findings in patients with crizotinib-resistant ALK-positive
malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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